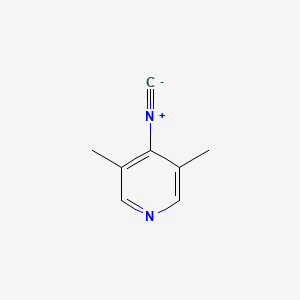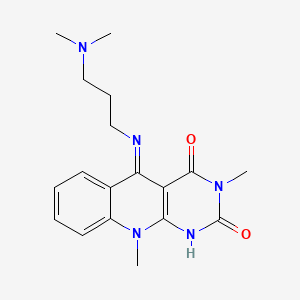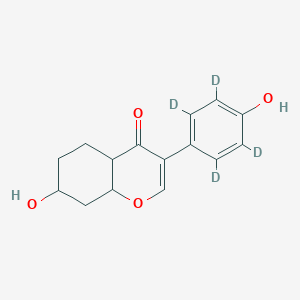
AB-Bica
Vue d'ensemble
Description
N-(1-amino-3-méthyl-1-oxobutan-2-yl)-1-benzyl-1H-indole-3-carboxamide, communément appelée AB-BICA, est un cannabinoïde synthétique. Les cannabinoïdes synthétiques sont une classe de composés qui imitent les effets du tétrahydrocannabinol, le composant actif du cannabis. This compound est l'une des nombreuses nouvelles substances psychoactives identifiées ces dernières années, souvent présentes dans des produits illégaux .
Méthodes De Préparation
La synthèse de l'AB-BICA implique plusieurs étapes, généralement commençant par la préparation du noyau indole ou indazole. La voie de synthèse comprend :
Formation du noyau indole ou indazole : Ceci est réalisé par des réactions de cyclisation.
Introduction du groupe carboxamide : Cette étape implique la réaction du noyau avec un dérivé d'acide carboxylique approprié.
Addition du groupe benzyle : Ceci est généralement fait par une réaction de substitution.
Modifications finales :
Analyse Des Réactions Chimiques
L'AB-BICA subit plusieurs types de réactions chimiques :
Oxydation : Cette réaction implique l'addition d'oxygène ou le retrait d'hydrogène. Les réactifs courants comprennent les agents oxydants comme le permanganate de potassium.
Réduction : Cette réaction implique l'addition d'hydrogène ou le retrait d'oxygène. Les réactifs courants comprennent les agents réducteurs comme l'hydrure de lithium et d'aluminium.
Substitution : Cette réaction implique le remplacement d'un atome ou d'un groupe d'atomes par un autre.
Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut conduire à la formation de dérivés hydroxylés, tandis que la réduction peut produire des composés déshydrogénés .
Applications de recherche scientifique
L'this compound a plusieurs applications de recherche scientifique :
Chimie : Elle est utilisée comme étalon de référence en chimie analytique pour l'identification et la quantification des cannabinoïdes synthétiques.
Biologie : Elle est étudiée pour ses interactions avec les récepteurs cannabinoïdes dans le cerveau.
Médecine : La recherche est en cours pour comprendre ses effets thérapeutiques potentiels et ses propriétés toxicologiques.
Industrie : Elle est utilisée en sciences médico-légales pour la détection de cannabinoïdes synthétiques dans des échantillons biologiques
Mécanisme d'action
L'this compound exerce ses effets en se liant aux récepteurs cannabinoïdes dans le cerveau, en particulier les récepteurs CB1 et CB2. Cette liaison imite les effets du tétrahydrocannabinol, conduisant à une perception, une humeur et une cognition altérées. Les cibles moléculaires et les voies impliquées comprennent le système endocannabinoïde, qui joue un rôle dans la régulation de divers processus physiologiques .
Applications De Recherche Scientifique
AB-BICA has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of synthetic cannabinoids.
Biology: It is studied for its interactions with cannabinoid receptors in the brain.
Medicine: Research is ongoing to understand its potential therapeutic effects and toxicological properties.
Industry: It is used in forensic science for the detection of synthetic cannabinoids in biological samples
Mécanisme D'action
AB-BICA exerts its effects by binding to cannabinoid receptors in the brain, specifically the CB1 and CB2 receptors. This binding mimics the effects of tetrahydrocannabinol, leading to altered perception, mood, and cognition. The molecular targets and pathways involved include the endocannabinoid system, which plays a role in regulating various physiological processes .
Comparaison Avec Des Composés Similaires
L'AB-BICA est similaire à d'autres cannabinoïdes synthétiques tels que la N-(1-amino-3,3-diméthyl-1-oxobutan-2-yl)-1-benzyl-1H-indazole-3-carboxamide (ADB-BINACA), la N-(1-amino-3-méthyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-indole-3-carboxamide (AB-FUBICA) et la N-(1-amino-3,3-diméthyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-indole-3-carboxamide (ADB-FUBICA) . Ce qui distingue l'this compound, c'est sa structure chimique unique, qui influence son affinité de liaison et sa puissance aux récepteurs cannabinoïdes .
Références
Propriétés
IUPAC Name |
N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-1-benzylindole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c1-14(2)19(20(22)25)23-21(26)17-13-24(12-15-8-4-3-5-9-15)18-11-7-6-10-16(17)18/h3-11,13-14,19H,12H2,1-2H3,(H2,22,25)(H,23,26)/t19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWZMKPNXFPNTEJ-IBGZPJMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N)NC(=O)C1=CN(C2=CC=CC=C21)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N)NC(=O)C1=CN(C2=CC=CC=C21)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901342270 | |
| Record name | 1-Benzyl-N-(1-carbamoyl-2-methyl-propyl)indole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901342270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1969264-37-6 | |
| Record name | AB-BICA | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1969264376 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Benzyl-N-(1-carbamoyl-2-methyl-propyl)indole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901342270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AB-BICA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JS8UEW5PEV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What are the primary metabolic pathways of AB-BICA in humans?
A1: Research using human liver microsomes indicates that this compound [N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-benzyl-1H-indole-3-carboxamide] is primarily metabolized through N-dealkylation and hydroxylation. [] These reactions predominantly occur on the 1-amino-alkyl moiety of the molecule. Other metabolic pathways observed include hydroxylation, amide hydrolysis, and dehydrogenation. []
Q2: Why is understanding the metabolism of this compound important for biomonitoring studies?
A2: Identifying the specific metabolites of a substance like this compound is crucial for developing reliable biomonitoring methods. [] By targeting these metabolites, researchers and clinicians can more accurately detect and monitor the consumption of this compound. The study highlights N-dealkylation and hydroxylation metabolites as potentially suitable markers for this purpose. []
Q3: Has this compound been detected as a new psychoactive substance?
A3: Yes, this compound, alongside other synthetic cannabinoids like ADB-BINACA, AB-FUBICA, and ADB-FUBICA, has been identified as a new psychoactive substance. [] This emergence highlights the constantly evolving landscape of novel psychoactive substances and the need for ongoing research and monitoring efforts.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















